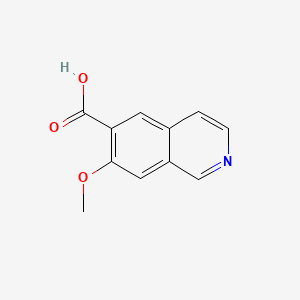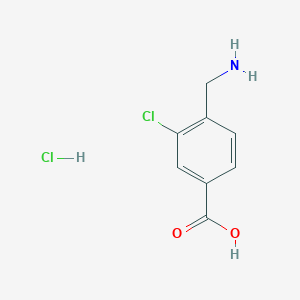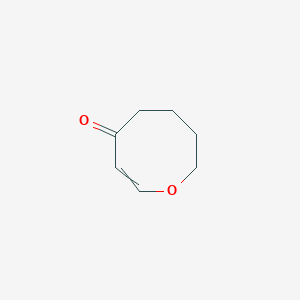
Hydroxytriclabendazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxytriclabendazole is a derivative of triclabendazole, a benzimidazole anthelmintic compound primarily used to treat parasitic infections such as fascioliasis and paragonimiasis. It is known for its efficacy against both immature and mature stages of liver flukes, making it a valuable tool in both human and veterinary medicine .
准备方法
Synthetic Routes and Reaction Conditions
Hydroxytriclabendazole can be synthesized through a multi-step process involving the chlorination of benzimidazole derivatives followed by the introduction of hydroxy groups. The reaction typically involves:
Chlorination: The starting material, a benzimidazole derivative, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled chlorination and hydroxylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high-purity this compound.
化学反应分析
Types of Reactions
Hydroxytriclabendazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, triclabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Sulfoxide and Sulfone Derivatives: Formed through oxidation.
Triclabendazole: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
科学研究应用
Hydroxytriclabendazole has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the life cycle and biology of parasitic worms.
Medicine: Used in pharmacological research to develop new anthelmintic drugs and to study drug resistance mechanisms.
Industry: Applied in the development of veterinary pharmaceuticals and in the quality control of anthelmintic products .
作用机制
Hydroxytriclabendazole exerts its effects by:
Absorption: It is absorbed by the outer body covering of the worms.
Reduction of Resting Membrane Potential: It causes a reduction in the resting membrane potential of the worms.
Inhibition of Tubulin Function: It inhibits tubulin function, preventing the polymerization of microtubules.
Inhibition of Protein and Enzyme Synthesis: It inhibits the synthesis of proteins and enzymes necessary for the survival of the worms.
相似化合物的比较
Similar Compounds
Triclabendazole: The parent compound, used for similar applications but without the hydroxy group.
Albendazole: Another benzimidazole anthelmintic used to treat a variety of parasitic infections.
Mebendazole: Similar to albendazole, used for treating parasitic worm infections
Uniqueness
Hydroxytriclabendazole is unique due to its enhanced efficacy against both immature and mature stages of liver flukes, which is not as pronounced in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
属性
分子式 |
C14H9Cl3N2O2S |
|---|---|
分子量 |
375.7 g/mol |
IUPAC 名称 |
2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19) |
InChI 键 |
BZZJMJZRUIZQFL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)


![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)



![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13451974.png)
![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)
